molecular formula C10H11BrCl2 B8262639 1-Bromo-5-(tert-butyl)-2,3-dichlorobenzene

1-Bromo-5-(tert-butyl)-2,3-dichlorobenzene

Cat. No.: B8262639
M. Wt: 282.00 g/mol
InChI Key: UWWPYEJTHUDXHP-UHFFFAOYSA-N
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Description

1-Bromo-5-(tert-butyl)-2,3-dichlorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of bromine, chlorine, and a tert-butyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-(tert-butyl)-2,3-dichlorobenzene can be synthesized through a multi-step process involving the bromination and chlorination of tert-butylbenzene derivatives. The typical synthetic route involves:

    Chlorination: The subsequent chlorination of the brominated product using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-(tert-butyl)-2,3-dichlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).

    Oxidation Reactions: The tert-butyl group can undergo oxidation to form tert-butyl alcohol or tert-butyl hydroperoxide.

    Reduction Reactions: The compound can be reduced to remove halogen atoms, resulting in the formation of less halogenated derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

    Substitution: Formation of hydroxylated or aminated derivatives.

    Oxidation: Formation of tert-butyl alcohol or tert-butyl hydroperoxide.

    Reduction: Formation of less halogenated benzene derivatives.

Scientific Research Applications

1-Bromo-5-(tert-butyl)-2,3-dichlorobenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules. It is used in the development of bioactive compounds and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.

    Industry: Employed in the production of polymers, resins, and other materials with specific properties. It is also used in the formulation of specialty coatings and adhesives.

Mechanism of Action

The mechanism of action of 1-Bromo-5-(tert-butyl)-2,3-dichlorobenzene involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the alteration of cellular functions. The specific pathways and targets depend on the context of its application and the nature of the biological system.

Comparison with Similar Compounds

  • 1-Bromo-3,5-di-tert-butylbenzene
  • 1-Bromo-4-tert-butylbenzene
  • 1-Bromo-2,4,6-tri-tert-butylbenzene

Comparison: 1-Bromo-5-(tert-butyl)-2,3-dichlorobenzene is unique due to the presence of both bromine and chlorine atoms along with a tert-butyl group. This combination imparts distinct chemical properties, such as increased reactivity and steric hindrance, compared to similar compounds that may only have bromine or tert-butyl groups. The presence of multiple halogens also enhances its potential for diverse chemical transformations and applications.

Properties

IUPAC Name

1-bromo-5-tert-butyl-2,3-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrCl2/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWPYEJTHUDXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrCl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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